Tetraoctylphosphanium chloride

Descripción general

Descripción

Tetraoctylphosphanium chloride is a quaternary phosphonium salt with the chemical formula (C_{32}H_{68}PCl). It is part of the broader class of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its stability and ability to act as a phase-transfer catalyst.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraoctylphosphanium chloride can be synthesized through the quaternization of tri-n-octylphosphine with an alkyl halide, typically octyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

[ \text{P(C}8\text{H}{17})_3 + \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{P(C}8\text{H}{17})_4\text{Cl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to remove any impurities and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions: Tetraoctylphosphanium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxide ions.

Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide yields tetraoctylphosphanium hydroxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

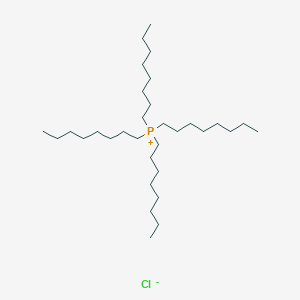

Tetraoctylphosphanium chloride has the chemical formula and is characterized by its bulky octyl groups which enhance its solubility in organic solvents and ionic liquid properties. Its structure contributes to its effectiveness as a phase transfer catalyst and as an ionic liquid in various reactions.

Catalysis

TOPhCl is primarily utilized as a phase transfer catalyst (PTC) in organic synthesis. PTCs facilitate the transfer of reactants from one phase to another, enhancing reaction rates and yields.

- Organic Synthesis : In organic reactions, TOPhCl can promote nucleophilic substitutions and other transformations by enabling reactants to interact more effectively across immiscible phases.

- Metal Extraction : It has been employed in the extraction of metals from aqueous solutions, showcasing its utility in hydrometallurgical processes.

Material Science

The application of TOPhCl extends into material science, particularly in the development of advanced materials:

- Ionic Liquids : As an ionic liquid, TOPhCl exhibits low volatility and high thermal stability, making it suitable for applications in green chemistry . Its use in biomass processing has been highlighted, where it aids in the dissolution of cellulose and other biopolymers.

- Nanomaterials : Research indicates that TOPhCl can serve as a template or stabilizer in the synthesis of nanoparticles, contributing to advancements in nanotechnology.

Environmental Applications

TOPhCl plays a significant role in sustainable practices:

- Recycling Processes : It has been investigated for its effectiveness in the dehydrochlorination of poly(vinyl chloride) (PVC), demonstrating potential for recycling chlorinated polymers through ionic liquid-mediated processes.

- Pollution Mitigation : The compound's ability to extract heavy metals from wastewater highlights its potential use in environmental remediation efforts.

Case Study 1: Biomass Processing

A study demonstrated that TOPhCl could dissolve cellulose effectively, leading to enhanced processing efficiency for biofuels production. The research indicated that using TOPhCl resulted in higher yields compared to traditional solvents, showcasing its potential for sustainable biomass utilization.

Case Study 2: Metal Recovery

Research conducted on the extraction of precious metals using TOPhCl illustrated significant improvements in recovery rates. The study emphasized the effectiveness of TOPhCl as a PTC in separating metals from complex matrices, indicating its potential for industrial applications.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | Phase Transfer Catalyst | Enhanced reaction rates |

| Material Science | Nanoparticle Stabilization | Improved material properties |

| Environmental | Metal Extraction | Efficient recovery from wastewater |

| Recycling | Dehydrochlorination of PVC | Sustainable polymer recycling |

Mecanismo De Acción

The mechanism of action of tetraoctylphosphanium chloride primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with ionic species and stabilization of transition states during the reaction.

Comparación Con Compuestos Similares

- Tetrabutylphosphonium chloride

- Trihexyltetradecylphosphonium chloride

- Tetraphenylphosphonium chloride

Comparison: Tetraoctylphosphanium chloride is unique due to its longer alkyl chains, which impart greater hydrophobicity and stability compared to shorter-chain analogs like tetrabutylphosphonium chloride. This makes it particularly effective in applications requiring high thermal stability and low volatility.

Actividad Biológica

Tetraoctylphosphanium chloride (TOPhCl) is a quaternary ammonium salt that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of TOPhCl, summarizing key research findings, case studies, and relevant data.

TOPhCl is characterized by its lipophilic nature due to the long hydrocarbon chains attached to the phosphonium ion. This property enhances its solubility in organic solvents and facilitates its use in biphasic systems, where it can act as a phase-transfer catalyst.

Biological Mechanisms

Cytotoxicity and Apoptosis Induction

Research indicates that TOPhCl exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can disrupt cellular functions, leading to apoptosis (programmed cell death) in specific cancer types. The mechanism involves interactions with cellular membranes and potential interference with intracellular signaling pathways.

Metabolic Effects

TOPhCl has been investigated for its role in metabolic regulation. It stimulates insulin secretion from pancreatic beta cells, which is crucial for managing conditions like type II diabetes mellitus. The compound inhibits potassium channels in these cells, thereby enhancing insulin release and reducing blood glucose levels .

Case Studies

-

Insulin Secretion Enhancement

A study highlighted the effectiveness of TOPhCl in stimulating insulin secretion from pancreatic beta cells. The compound was found to block potassium channels, which is essential for maintaining glucose homeostasis . -

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of TOPhCl on various cancer cell lines. The results indicated a dose-dependent relationship where higher concentrations of TOPhCl led to increased cell death rates, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activity of TOPhCl is largely attributed to its ability to interact with biological membranes and proteins. The compound's lipophilicity allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how TOPhCl interacts with cellulose, demonstrating its capacity to disrupt hydrogen bonding networks within cellulose bundles, thus facilitating dissolution. This property is particularly relevant for applications in biorefinery processes .

Propiedades

IUPAC Name |

tetraoctylphosphanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXARBFPWQUQA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619141 | |

| Record name | Tetraoctylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37165-84-7 | |

| Record name | Tetraoctylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.